molecular formula C18H14N2O5 B2644557 N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide CAS No. 1421451-35-5

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide

Cat. No.: B2644557
CAS No.: 1421451-35-5
M. Wt: 338.319
InChI Key: YTMQFWAVDPHIQX-UHFFFAOYSA-N
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Description

Historical Development of Isoxazole Chemistry

The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early synthetic methods, such as the cycloaddition of nitrile oxides with alkynes reported by Quilico in the 1930s, laid the groundwork for modern isoxazole derivatives. The development of β-lactamase-resistant antibiotics like cloxacillin in the 1960s highlighted the structural versatility of isoxazoles in drug design. By the 21st century, advancements in regioselective functionalization enabled the synthesis of complex hybrids, including carboxamide derivatives. The introduction of the carboxamide group to the isoxazole scaffold, as seen in compounds like valdecoxib, demonstrated enhanced pharmacokinetic properties and target selectivity.

Significance of Benzodioxole-Isoxazole Hybrid Structures

The integration of a benzo[d]dioxole moiety into isoxazole carboxamides introduces unique electronic and steric properties. The benzodioxole group, with its electron-rich aromatic system and methylenedioxy bridge, improves metabolic stability and membrane permeability. Hybrid structures like N-(benzo[d]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide leverage synergistic effects:

  • Electron donation : The benzodioxole group enhances the isoxazole ring's electron density, facilitating interactions with biological targets.
  • Structural rigidity : The fused bicyclic system restricts conformational flexibility, improving binding specificity.
  • Pharmacophore compatibility : The carboxamide linker enables hydrogen bonding with enzyme active sites, as observed in COX-2 inhibitors.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing synthetic routes and evaluating bioactivities:

Research Focus Key Findings Source Reference
Synthetic methodologies Transition metal-catalyzed cycloadditions achieve 78–92% yields
Anticancer activity Isoxazole-carboxamides show IC₅₀ values of 1.2–4.7 μM against Hep3B cells
Antimicrobial potential MIC values of 8–32 μg/mL reported against Gram-positive pathogens

Critical knowledge gaps include:

  • Limited data on the compound's blood-brain barrier permeability
  • Unresolved structure-activity relationships (SAR) for the benzyloxy substituent
  • Insufficient in vivo efficacy studies beyond preliminary cell-based assays

Objectives and Scope of Contemporary Research

Current investigations prioritize three domains:

  • Synthetic innovation : Developing solvent-free cycloadditions to improve atom economy.
  • Biological profiling : Systematic evaluation of kinase inhibition and apoptosis induction mechanisms.
  • Computational modeling : Predicting metabolite formation pathways using DFT calculations.

A 2025 study demonstrated that replacing the benzyloxy group with bulkier substituents increased anticancer potency by 40%, underscoring the need for targeted SAR studies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-18(19-13-6-7-14-15(8-13)24-11-23-14)16-9-17(20-25-16)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMQFWAVDPHIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the benzyloxy group: This step often involves the use of benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the benzo[d][1,3]dioxole moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The isoxazole ring and benzo[d][1,3]dioxole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Benzo[d]imidazole Derivatives ()

Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f) share the benzodioxole group but differ in their heterocyclic core (imidazole vs. isoxazole).

Penta-2,4-dienamide Derivatives ()

Compounds like (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D16) feature extended conjugated systems. The penta-2,4-dienamide chain in D16 may enhance π-π interactions but reduce metabolic stability compared to the rigid isoxazole core in the target compound. D16’s melting point (231.4–233.5°C) suggests higher crystallinity, likely due to strong intermolecular hydrogen bonding .

Acrylonitrile Derivatives ()

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) incorporates a nitrile group instead of a carboxamide. However, the absence of a carboxamide linker may limit hydrogen-bonding interactions in biological targets .

Functional Group Comparisons

Carboxamide vs. Sulfonamide ()

The sulfonamide group in N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) () introduces a sulfonyl moiety, increasing acidity (pKa ~10) compared to carboxamides (pKa ~17). This difference impacts solubility and membrane permeability. Conversely, N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) () shares the carboxamide group but lacks the isoxazole ring, simplifying synthetic routes (75% yield) while reducing structural complexity .

Benzyloxy vs. Methoxy Substituents

The benzyloxy group in the target compound provides steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to smaller methoxy groups (e.g., in D14 from ).

Data Tables: Key Comparative Metrics

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
Target Compound Isoxazole 3-benzyloxy, 5-carboxamide Not reported Not reported Not reported -
4f () Benzo[d]imidazole 6-nitro, 5-fluoro Not reported Not reported Not reported
D16 () Penta-2,4-dienamide 4-benzyloxy 231.4–233.5 21.3 Not reported
27 () Acrylonitrile 4-nitro Not reported Not reported Not reported
11a () Benzo[d]isoxazole Ethyl, methoxy, sulfonamide Not reported Not reported Pharmacological activity (unclear)
3z () Benzodioxole Phenyl-carboxamide Not reported 75 Not reported

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and hypoxia-inducible factor (HIF) modulation. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N benzo d 1 3 dioxol 5 yl 3 benzyloxy isoxazole 5 carboxamide\text{N benzo d 1 3 dioxol 5 yl 3 benzyloxy isoxazole 5 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with HIF pathways. HIF plays a crucial role in cellular responses to hypoxia and is implicated in various cancers. The compound has been shown to inhibit HIF-1α transcriptional activity, which is essential for tumor growth and survival under low oxygen conditions.

Inhibitory Effects on HIF-1α

A study indicated that derivatives of benzo[d]isoxazole, including the target compound, exhibit significant inhibitory effects on HIF-1α transcriptional activity. The results from dual-luciferase assays demonstrated that certain concentrations led to a decrease in mRNA expressions of downstream genes regulated by HIF-1, such as VEGF and PDK1 .

Table 1: Biological Activity Summary

Compound NameIC50 (µM)Assay TypeTarget
This compound25Dual-luciferase assayHIF-1α
Other benzo[d]isoxazole derivatives0.94 - 10Dual-luciferase assayHIF-1α
Compound 1525Q-PCRVEGF
Compound 3120% decreaseProtein expression analysisVEGF

Case Study 1: Anti-cancer Activity

In vitro studies on human promyelocytic leukemia cell lines showed that isoxazole derivatives exhibited cytotoxic effects. Specifically, compounds similar to this compound were tested for their ability to induce apoptosis and cell cycle arrest. The findings indicated that these compounds could effectively downregulate anti-apoptotic markers like Bcl-2 while enhancing pro-apoptotic signals .

Case Study 2: Hypoxia Response Modulation

Research focusing on the modulation of hypoxic responses demonstrated that the compound could significantly alter the expression levels of genes involved in angiogenesis and metabolic adaptation under low oxygen conditions. The treatment resulted in a notable decrease in both mRNA and protein levels of HIF-target genes in hypoxic environments .

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